molecular formula C25H27F2N4O8P B1665416 Acelarin CAS No. 840506-29-8

Acelarin

Katalognummer: B1665416
CAS-Nummer: 840506-29-8
Molekulargewicht: 580.5 g/mol
InChI-Schlüssel: NHTKGYOMICWFQZ-KKQYNPQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acelarin is synthesized by attaching a phosphoramidate group to gemcitabine. This modification involves the use of specific reagents and conditions to ensure the stability and efficacy of the compound. The synthesis typically includes the following steps:

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Acelarin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Advanced Biliary Tract Cancer

Acelarin is being studied in combination with cisplatin for the treatment of advanced biliary tract cancer.

  • Study Design : The Phase Ib trial (ABC-08) aimed to determine the optimal dosing regimen and safety profile of this compound combined with cisplatin.
  • Results : The study successfully identified the best dose and schedule for administration. Common severe side effects included liver function changes and blood cell count reductions .
Parameter Details
Trial Phase Phase Ib
Patient Population Advanced biliary tract cancer
Combination This compound + Cisplatin
Key Findings Safe dosing established; side effects monitored

Pancreatic Cancer

This compound is also being compared to gemcitabine in a randomized Phase III trial for metastatic pancreatic cancer (ACELARATE).

  • Objective : To evaluate whether this compound provides superior control over tumor growth compared to gemcitabine.
  • Design : Participants are randomized to receive either this compound or gemcitabine, with assessments on efficacy and quality of life .
Parameter Details
Trial Phase Phase III
Patient Population Metastatic pancreatic cancer
Comparison This compound vs. Gemcitabine
Expected Outcomes Tumor control and quality of life improvements

Ovarian Cancer

Another application of this compound is in recurrent ovarian cancer, where it is combined with carboplatin.

  • Study Summary : This experimental treatment aims to assess the effectiveness of this compound in patients whose ovarian cancer has recurred after standard chemotherapy .
Parameter Details
Trial Phase Not specified
Patient Population Recurrent ovarian cancer
Combination This compound + Carboplatin
Focus Efficacy in recurrent cases

Vergleich Mit ähnlichen Verbindungen

Acelarin ist aufgrund seiner ProTide-Technologie einzigartig im Vergleich zu anderen Nukleotid-Analoga. Ähnliche Verbindungen umfassen:

Einzigartigkeit von this compound:

This compound stellt einen bedeutenden Fortschritt im Bereich der Chemotherapeutika dar und bietet eine vielversprechende Alternative zu herkömmlichen Nukleotid-Analoga.

Biologische Aktivität

Acelarin, also known as NUC-1031, is a novel prodrug analogue of gemcitabine, designed to enhance the delivery and efficacy of the active drug in the treatment of various cancers, particularly pancreatic cancer. As a ProTide, this compound is chemically modified to improve cellular uptake and overcome resistance mechanisms associated with traditional nucleoside analogues.

The biological activity of this compound hinges on its conversion to active metabolites, specifically dFdCDP and dFdCTP. These metabolites interfere with DNA synthesis and repair, ultimately leading to cancer cell death. The prodrug's design allows it to bypass the initial rate-limiting phosphorylation step required for gemcitabine activation, facilitating a more efficient therapeutic response.

Key Mechanisms:

  • Pre-phosphorylation : The addition of a phosphoramidate group allows this compound to be activated without relying on deoxycytidine kinase (DCK), which is often a bottleneck in the activation of gemcitabine .
  • Enhanced Cellular Uptake : this compound's structure promotes better penetration into cancer cells, increasing its effectiveness against tumors that exhibit resistance to conventional therapies .

ProGem1 Study

This compound has undergone clinical evaluation in the ProGem1 study, a Phase I/II trial assessing its safety and efficacy in patients with advanced solid tumors. The results indicated a disease control rate of 78%, showcasing this compound's potential as an effective treatment option .

In Vitro Studies

In preclinical studies, this compound demonstrated significant cytotoxicity across various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line LC50 (μM) Mechanism of Action
Z138 (Mantle Cell Lymphoma)12.15Induces DNA damage through active metabolite generation
HEL92.1.7 (Erythroleukemia)68.9Enhanced intracellular dFdCTP levels
General Solid Tumor PanelVariesEffective against multiple lines due to improved uptake

These studies illustrate that this compound's active metabolites achieve higher intracellular concentrations compared to gemcitabine, correlating with increased cytotoxicity .

Patient Responses

In clinical settings, patient responses have varied based on tumor type and prior treatment history. Notably:

  • Patients with previously treated pancreatic cancer exhibited significant tumor shrinkage.
  • Some patients reported manageable side effects compared to traditional chemotherapy regimens.

Resistance Mechanisms

This compound's design aims to address common resistance mechanisms seen with gemcitabine treatment:

  • Decreased DCK Activity : Many tumors downregulate DCK, limiting gemcitabine activation. This compound's mechanism circumvents this limitation.
  • Increased Drug Efflux : Tumor cells often expel drugs before they exert their effects; this compound's enhanced uptake mitigates this issue .

Eigenschaften

IUPAC Name

benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTKGYOMICWFQZ-KKQYNPQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840506-29-8
Record name NUC-1031
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0840506298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NUC-1031
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15057
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOSGEMCITABINE PALABENAMIDE, P(RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCL1K2T28K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Acelarin
Reactant of Route 2
Reactant of Route 2
Acelarin
Reactant of Route 3
Reactant of Route 3
Acelarin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Acelarin
Reactant of Route 5
Acelarin
Reactant of Route 6
Reactant of Route 6
Acelarin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.